Superior Retention of Inhibitory Activity Against Pyrimethamine-Resistant PfDHFR Double-Mutant (C59R+S108N)
In a head‑to‑head assay, 6‑methyl‑5‑phenylpyrimidine‑2,4‑diamine (P36) exhibited an IC50 of 39.69 ± 8.41 μM against the pyrimethamine‑resistant PfDHFR double‑mutant (C59R+S108N), while pyrimethamine's IC50 exceeded 50 μM [1]. The corresponding Ki values were 36.7 ± 4.3 nM for P36 versus 53.9 ± 6.5 nM for pyrimethamine [1]. This demonstrates that P36 partially circumvents the steric clash responsible for pyrimethamine resistance.
| Evidence Dimension | Inhibition of pyrimethamine-resistant PfDHFR (C59R+S108N) |
|---|---|
| Target Compound Data | IC50 = 39.69 ± 8.41 μM; Ki = 36.7 ± 4.3 nM |
| Comparator Or Baseline | Pyrimethamine (P1): IC50 >50 μM; Ki = 53.9 ± 6.5 nM |
| Quantified Difference | IC50 improved from >50 μM to 39.69 μM; Ki lowered by ~32% (53.9 → 36.7 nM) |
| Conditions | Bacterial complementation assay with E. coli expressing C59R+S108N PfDHFR-TS; Ki measured on purified mutant PfDHFR-TS [1] |
Why This Matters
This retention of activity against a clinically relevant resistant mutant makes P36 a valuable starting point for next-generation antifolates that overcome pyrimethamine resistance.
- [1] Bunyarataphan S, Leartsakulpanich U, Taweechai S, Tarnchompoo B, Kamchonwongpaisan S, Yuthavong Y. Evaluation of the Activities of Pyrimethamine Analogs against Plasmodium vivax and Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase Using In Vitro Enzyme Inhibition and Bacterial Complementation Assays. Antimicrob Agents Chemother. 2006;50(11):3631–3637. Table 1. View Source
